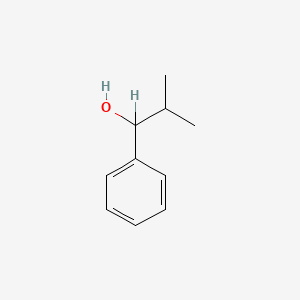

2-Methyl-1-phenylpropan-1-ol

描述

Significance in Advanced Organic Synthesis

The utility of 2-methyl-1-phenylpropan-1-ol in organic synthesis is multifaceted, primarily revolving around its role as a precursor and a chiral building block. Researchers have employed this compound in a variety of synthetic transformations, highlighting its versatility.

One of the key applications of this compound lies in its use as a starting material for the synthesis of more complex molecules. For instance, it can be used to synthesize (2-methylprop-1-en-1-yl)benzene through a dehydration reaction. pearson.com The alcohol functional group is readily convertible to other functional groups, making it a versatile intermediate. tandfonline.com

In the pharmaceutical industry, this compound serves as an intermediate in the preparation of other chiral building blocks, such as (R)- and (S)-1-(2, 4, 6-triisopropylphenyl)ethanol. lookchem.com Its structural motif is found in various biologically active molecules, underscoring its relevance in medicinal chemistry.

Furthermore, biocatalysis has emerged as a green and efficient method for transformations involving this compound. Studies have demonstrated the use of baker's yeast for the asymmetric reduction of cinnamaldehyde (B126680) derivatives, where this alcohol plays a role. lookchem.com This highlights a shift towards more environmentally friendly synthetic methodologies in academic and industrial research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O |

| Molar Mass | 150.22 g/mol |

| Boiling Point | 124-125°C at 15 mmHg |

| Density | 0.964 g/cm³ |

| Flash Point | 86°C |

| pKa | 14.29 (Predicted) |

Data sourced from multiple references. lookchem.com

Stereochemical Importance and Chiral Applications in Research

The presence of a stereocenter at the carbinol carbon makes this compound a molecule of significant stereochemical interest. The two enantiomers, (R)- and (S)-2-methyl-1-phenylpropan-1-ol, can exhibit different biological activities and serve as distinct chiral synthons.

The enantioselective synthesis of this compound is a key area of research. Asymmetric bioreduction of the corresponding prochiral ketone, 2-methyl-1-phenylpropan-1-one, has been achieved with high enantiomeric excess (>99%) using whole-cell biocatalysts like Lactobacillus paracasei BD101. tandfonline.comtandfonline.comfigshare.com This biocatalytic approach offers a green and efficient route to the enantiomerically pure (R)-enantiomer. tandfonline.comtandfonline.com Research has shown that this method can be scaled up for gram-scale production. tandfonline.com Another study reported the successful enantioselective bioreduction of the same ketone to the (R)-alcohol in excellent yield (96%) using the fungus Trichothecium sp., also achieving high enantiomeric purity. researchgate.net

The (R)-(+)-enantiomer is particularly valuable as a chiral building block in the synthesis of pharmaceuticals. Its use as a chiral auxiliary can influence the stereochemistry of subsequent reactions, a critical aspect of asymmetric synthesis. The demand for enantiopure compounds in the pharmaceutical industry drives much of the research into the stereoselective synthesis of molecules like this compound.

The ability to selectively produce one enantiomer over the other is crucial, as different enantiomers of a chiral drug can have vastly different pharmacological effects. The Cahn-Ingold-Prelog system is used to assign the absolute configuration (R or S) to each stereocenter. pressbooks.pub For molecules with multiple chiral centers, such as some derivatives of this compound, this nomenclature is essential for unambiguous identification. pressbooks.pubmsu.edu

Table 2: Enantioselective Bioreduction of 2-Methyl-1-phenylpropan-1-one

| Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Lactobacillus paracasei BD101 | (R)-2-methyl-1-phenylpropan-1-ol | >99% | High | tandfonline.comtandfonline.com |

| Trichothecium sp. | (R)-2-methyl-1-phenylpropan-1-ol | >99% | 96% | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDYDZMQHRTHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870687 | |

| Record name | 2-Methyl-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-69-8, 14898-86-3 | |

| Record name | 2-Methyl-1-phenyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-phenylpropan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, alpha-(1-methylethyl)-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014898863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 611-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-PHENYLPROPAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7GFX492KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Methyl 1 Phenylpropan 1 Ol

Conventional Organic Synthesis Approaches

Grignard Reagent-Based Synthesis of 2-Methyl-1-phenylpropan-1-ol

The Grignard reaction is a powerful tool for carbon-carbon bond formation and a primary method for synthesizing alcohols. mnstate.edu The synthesis of this compound via this route can be accomplished in two principal ways: the reaction of a phenylmagnesium halide with isobutyraldehyde (B47883) or the reaction of an isobutylmagnesium halide with benzaldehyde. chegg.com

A patented method describes the preparation of this compound by reacting phenylmagnesium chloride, generated from magnesium chips and chlorobenzene, with isobutyraldehyde. google.com This process, conducted under an inert atmosphere and reflux conditions, reportedly achieves a high yield of up to 91.1% and a purity exceeding 99%. google.com

The Grignard reaction mechanism involves the nucleophilic attack of the carbanionic portion of the Grignar reagent on the electrophilic carbonyl carbon of the aldehyde. mnstate.eduyoutube.com This initial step forms a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product, this compound. youtube.com

The reaction proceeds as follows:

Formation of the Grignard Reagent: Phenylmagnesium bromide is formed by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent. mnstate.edu

Nucleophilic Attack: The phenyl Grignard reagent attacks the carbonyl carbon of isobutyraldehyde.

Formation of Alkoxide Intermediate: A magnesium alkoxide intermediate is formed.

Protonation: Acidic workup protonates the alkoxide to yield this compound.

It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent. youtube.com A potential side product is the formation of biphenyl (B1667301) through the coupling of phenyl radicals. mnstate.edu

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, temperature, and the molar ratio of reactants.

A study on the preparation of this compound highlights the importance of reaction temperature. google.com Conducting the reaction at reflux (65°C) resulted in a yield of 91.1% and a purity of 99.2%, whereas lowering the temperature to 40°C reduced the yield to 80.6% and purity to 96.5%. google.com The choice of solvent is also important, with ether solvents such as tetrahydrofuran, diethyl ether, and dioxane being commonly used. google.com

| Parameter | Condition 1 | Condition 2 |

| Temperature | Reflux (65°C) | 40°C |

| Yield | 91.1% | 80.6% |

| Purity | 99.2% | 96.5% |

Reduction of Prochiral Ketone Precursors (e.g., 2-Methyl-1-phenylpropan-1-one)

An alternative synthetic route to this compound involves the reduction of its corresponding prochiral ketone, 2-methyl-1-phenylpropan-1-one. chegg.com This approach is particularly valuable for accessing specific enantiomers of the alcohol through asymmetric reduction methods.

The enantioselective reduction of prochiral ketones can be achieved using stoichiometric amounts of chiral reducing agents. wikipedia.org These reagents, often derived from chiral auxiliaries, create a diastereomeric transition state that favors the formation of one enantiomer of the alcohol over the other.

Examples of chiral reducing agents include those derived from amino acids and chiral lactam alcohols. nih.govmdpi.com For instance, oxazaborolidine catalysts generated in situ from chiral lactam alcohols have been shown to be effective in the asymmetric borane (B79455) reduction of various ketones, affording chiral secondary alcohols with high enantiomeric excess (ee). mdpi.com Another approach involves the use of chiral alkoxyaluminum and alkoxymagnesium halides. ias.ac.in

Catalytic asymmetric hydrogenation offers a more atom-economical and environmentally friendly approach to the synthesis of chiral alcohols. wikipedia.org This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to facilitate the addition of hydrogen across the carbonyl double bond.

Ruthenium-based catalysts are commonly employed for the asymmetric transfer hydrogenation of ketones. mdpi.com For example, a catalyst prepared from [Ir2(μ-Cl)2(η4-cod)2] and a chiral diamine ligand has been used for the asymmetric transfer hydrogenation of aromatic ketones. thieme.com Another study reports the use of a biocatalyst, Lactobacillus paracasei BD101, for the enantioselective bioreduction of 2-methyl-1-phenylpropan-1-one to (R)-2-methyl-1-phenylpropan-1-ol with high yield and excellent enantiomeric excess (>99%). tandfonline.com

The following table summarizes the enantiomeric excess achieved in the asymmetric reduction of 2-methyl-1-phenylpropan-1-one using a specific iridium-based catalyst system. thieme.com

| Catalyst System | Conversion (%) | Enantiomeric Excess (%) |

| [Ir2(μ-Cl)2(η4-cod)2] + C2-symmetric 4,4,5,5-tetrahydrobi(oxazole) ligand | 70 | 91 |

Catalytic Asymmetric Hydrogenation Employing Chiral Catalyst Systems

Platinum-Based Catalysis and Cinchona Alkaloid Modifiers

The use of platinum catalysts modified with Cinchona alkaloids is a well-established and powerful strategy for the enantioselective hydrogenation of α-ketoesters and other activated ketones. This system operates through the creation of a chiral environment on the surface of the platinum catalyst. The Cinchona alkaloid, a chiral molecule, adsorbs onto the platinum surface, and the substrate, in this case, 2-methyl-1-phenylpropan-1-one, then interacts with the adsorbed alkaloid. This interaction leads to a diastereomeric transition state, favoring the formation of one enantiomer of the alcohol over the other.

The mechanism of enantiodifferentiation is complex and still a subject of debate, but it is generally accepted that a 1:1 interaction between the adsorbed modifier and the ketone substrate is crucial. This interaction is believed to occur through hydrogen bonding between the quinuclidine (B89598) nitrogen of the alkaloid and the carbonyl group of the ketone. The stereochemical outcome of the reaction is determined by the specific Cinchona alkaloid used; for instance, cinchonidine (B190817) and its derivatives typically favor the formation of the (R)-enantiomer, while cinchonine (B1669041) and its derivatives tend to produce the (S)-enantiomer.

A notable phenomenon in this catalytic system is "ligand acceleration," where the presence of the chiral modifier not only induces enantioselectivity but also significantly increases the reaction rate compared to the unmodified platinum catalyst. While specific data for the enantioselective hydrogenation of 2-methyl-1-phenylpropan-1-one using this system is not extensively detailed in the available literature, the principles derived from studies on other bulky ketones suggest its potential applicability. The steric hindrance from the isopropyl group in 2-methyl-1-phenylpropan-1-one would likely play a significant role in the efficiency and enantioselectivity of this method.

Impact of Catalyst Morphology and Surface Area on Enantioselectivity

The morphology of the platinum catalyst, including particle size and the nature of the support material, can have a profound impact on the enantioselectivity and activity of the hydrogenation reaction. Research on various hydrogenation reactions has shown that the enantiomeric excess (ee) can be sensitive to the size of the platinum nanoparticles. For some reactions, smaller nanoparticles have been shown to provide higher enantioselectivity, which is often attributed to a higher dispersion of the metal and a greater proportion of edge and corner sites that may be more catalytically active or selective.

However, the relationship is not always straightforward and can be substrate-dependent. In the context of Cinchona-modified platinum catalysts, the arrangement of the alkaloid modifier on the platinum surface is critical for creating the chiral pocket necessary for enantiodifferentiation. The surface structure of the platinum particles can influence how the modifier adsorbs and organizes, thereby affecting the enantioselectivity.

Biocatalytic Synthesis of Enantiopure this compound

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiopure chiral compounds. The use of whole microbial cells or isolated enzymes offers high selectivity under mild reaction conditions.

Whole-Cell Biocatalysis for Asymmetric Bioreduction

Whole-cell biocatalysis is an attractive approach for asymmetric reductions as it circumvents the need for the isolation and purification of enzymes and provides a natural environment for the enzymes to function, including the in-situ regeneration of necessary cofactors like NAD(P)H.

Several microbial strains have been identified as effective biocatalysts for the asymmetric reduction of prochiral ketones. Among these, species of the genus Lactobacillus have shown significant promise.

Lactobacillus paracasei BD101 : This bacterial strain has been successfully employed for the enantioselective bioreduction of 2-methyl-1-phenylpropan-1-one to produce (R)-2-Methyl-1-phenylpropan-1-ol with high yield and excellent enantiomeric excess (>99% ee) escholarship.orgnih.gov. This marks a significant development as it is the first reported biocatalytic synthesis of the (R)-enantiomer of this specific alcohol escholarship.org. The study highlights the potential of this strain for the synthesis of sterically bulky carbinols nih.gov.

Lactobacillus kefiri : While specific studies on the reduction of 2-methyl-1-phenylpropan-1-one by Lactobacillus kefiri are not detailed, alcohol dehydrogenases (ADHs) from this species are known to be effective in the asymmetric reduction of various prochiral ketones nih.govresearchgate.net. These enzymes are often used to produce optically active alcohols and their application in biocatalytic reductions is well-documented nih.govresearchgate.net.

The substrate, 2-methyl-1-phenylpropan-1-one, possesses a branched isopropyl group adjacent to the carbonyl function, which can present a steric challenge for many catalysts. The successful bioreduction of this ketone by Lactobacillus paracasei BD101 demonstrates the capability of this biocatalyst to handle sterically demanding substrates and produce the corresponding alcohol with high enantiopurity escholarship.orgnih.gov. This is a notable achievement, as chemical methods for the enantioselective reduction of such bulky ketones can be challenging researchgate.net. The biocatalytic approach provides a green and efficient route to these valuable chiral building blocks escholarship.orgnih.gov.

Data Tables

Table 1: Biocatalytic Reduction of 2-Methyl-1-phenylpropan-1-one using Lactobacillus paracasei BD101 escholarship.orgnih.gov

| Substrate Concentration | Bioconversion (%) | Enantiomeric Excess (ee, %) | Product |

| 5.0 g (33.7 mmol) | 99 | >99 | (R)-2-Methyl-1-phenylpropan-1-ol |

Table 2: Scale-Up Synthesis of (R)-2-Methyl-1-phenylpropan-1-ol escholarship.orgnih.gov

| Scale | Isolated Yield (g) | Enantiomeric Purity |

| Gram-scale | 4.61 | Enantiopure (>99% ee) |

Enzyme-Catalyzed Transformations and Mechanisms

The use of enzymes in the synthesis of chiral compounds offers significant advantages, including high enantioselectivity and mild reaction conditions. A notable example is the asymmetric bioreduction of 2-methyl-1-phenylpropan-1-one to (R)-2-methyl-1-phenylpropan-1-ol using the whole-cell biocatalyst Lactobacillus paracasei BD101. This biotransformation has been reported to achieve high yields and excellent enantiomeric excess.

The mechanism of this enzyme-catalyzed reduction typically involves an alcohol dehydrogenase (ADH) enzyme within the microbial cells. These enzymes utilize a cofactor, often nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), as a source of hydride. The prochiral ketone, 2-methyl-1-phenylpropan-1-one, binds to the active site of the enzyme in a specific orientation. The hydride from NADPH is then transferred to the carbonyl carbon of the ketone, leading to the formation of the chiral alcohol. The high enantioselectivity of this process is attributed to the three-dimensional structure of the enzyme's active site, which favors the binding of the substrate in a way that exposes one specific face of the carbonyl group to the hydride attack. This results in the preferential formation of one enantiomer.

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of this compound through enzyme-catalyzed routes aligns well with the principles of green chemistry. Biocatalytic processes are often conducted in aqueous media under ambient temperature and pressure, reducing the need for harsh organic solvents and high energy consumption. The use of whole-cell catalysts, such as Lactobacillus paracasei, circumvents the need for costly and energy-intensive enzyme purification steps.

Furthermore, the biocatalyst can often be recycled and reused, minimizing waste generation. The high selectivity of enzymatic reactions reduces the formation of byproducts, leading to a cleaner reaction profile and simplifying downstream processing. This approach is considered an environmentally friendly and sustainable alternative to traditional chemical methods that may employ stoichiometric amounts of hazardous reagents and generate significant waste streams.

Comparative Analysis of Synthetic Pathways

A comprehensive understanding of the most effective synthetic route to this compound requires a comparative analysis of various methodologies. Besides the enzyme-catalyzed approach, traditional chemical methods such as Grignard reactions, reduction of isobutyrophenone, and organozinc synthesis are also employed.

Enantiomeric Excess and Conversion Efficiency Assessments

The enantiomeric excess (ee) and conversion efficiency are critical metrics for evaluating the effectiveness of a synthetic pathway, particularly for chiral compounds.

| Synthetic Pathway | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Enzyme-Catalyzed Reduction (Lactobacillus paracasei BD101) | >99% (for R-enantiomer) | 90% yield | digitellinc.com |

| Grignard Reaction (Phenylmagnesium bromide and isobutyraldehyde) | Not specified (typically produces a racemic mixture unless chiral auxiliaries or catalysts are used) | Up to 91.1% yield | |

| Asymmetric Hydrogenation of Isobutyrophenone | Up to 98% ee | Quantitative conversion |

This table presents a summary of available data. Direct comparative studies under identical conditions are limited.

The enzyme-catalyzed bioreduction of 2-methyl-1-phenylpropan-1-one demonstrates superior performance in terms of enantioselectivity, consistently achieving over 99% ee for the (R)-enantiomer. digitellinc.com In contrast, traditional Grignard synthesis, while capable of high yields, typically results in a racemic mixture unless chiral ligands or auxiliaries are employed, which can add to the cost and complexity of the process. Asymmetric hydrogenation of the corresponding ketone, isobutyrophenone, can also provide high enantioselectivity, with reported ee values up to 98%.

Industrial Scalability and Economic Feasibility Evaluations

The industrial viability of a synthetic route depends on its scalability and economic feasibility.

| Synthetic Pathway | Industrial Scalability | Economic Feasibility |

| Enzyme-Catalyzed Reduction | Readily scalable, particularly with whole-cell systems. | Considered economically friendly due to mild conditions, reusable catalyst, and reduced downstream processing. digitellinc.com |

| Grignard Reaction | Well-established and scalable in industry. | Can be cost-effective for racemic products. The use of chiral auxiliaries for enantioselectivity increases costs. |

| Asymmetric Hydrogenation of Isobutyrophenone | Scalable, but may require specialized high-pressure equipment. | Can be economically viable, but the cost of precious metal catalysts and chiral ligands can be a significant factor. |

| Organozinc Synthesis | Less common for large-scale production due to the cost and sensitivity of organozinc reagents. | Generally considered more expensive than Grignard-based routes. |

Traditional chemical methods like the Grignard synthesis are well-established at an industrial scale for producing racemic alcohols. However, achieving high enantioselectivity often necessitates the use of expensive chiral ligands, which can impact the economic feasibility. Similarly, asymmetric hydrogenation requires investment in high-pressure reactors and costly noble metal catalysts.

Environmental Sustainability Metrics of Different Methodologies

The environmental impact of a chemical process is a crucial consideration in modern chemical manufacturing.

| Synthetic Pathway | Key Environmental Considerations |

| Enzyme-Catalyzed Reduction | Generally considered a "green" process. Utilizes water as a solvent, operates under mild conditions, and generates minimal waste. digitellinc.com |

| Grignard Reaction | Requires anhydrous organic solvents (e.g., diethyl ether, THF), which are volatile and flammable. Generates magnesium salt waste. |

| Asymmetric Hydrogenation of Isobutyrophenone | Often uses flammable solvents and requires high-pressure hydrogen. The use of heavy metal catalysts can pose environmental and health risks if not properly managed and recycled. |

| Organozinc Synthesis | Involves the use of organometallic reagents that are sensitive to air and moisture. Can generate metallic waste. |

The biocatalytic route stands out for its favorable environmental profile. By operating in aqueous media and at ambient conditions, it significantly reduces the reliance on volatile organic compounds (VOCs) and minimizes energy consumption. The high selectivity also leads to a higher atom economy and a lower E-factor (a measure of waste generated per unit of product) compared to many traditional chemical syntheses.

In contrast, methods like the Grignard reaction necessitate the use of hazardous and flammable solvents and produce stoichiometric amounts of salt waste. Asymmetric hydrogenation, while often highly efficient, relies on catalysts that may contain precious and potentially toxic metals, requiring careful handling and recovery to mitigate environmental release.

Advanced Chemical Transformations and Reaction Mechanisms of 2 Methyl 1 Phenylpropan 1 Ol

Oxidative Transformations

The secondary alcohol functionality of 2-methyl-1-phenylpropan-1-ol can be readily oxidized to yield the corresponding ketone, 2-methyl-1-phenylpropan-1-one. This conversion is a fundamental process in organic synthesis, and a range of oxidizing agents, from classical stoichiometric reagents to modern catalytic systems, can be employed.

Given that this compound is a chiral molecule, its oxidation leads to the formation of a prochiral ketone. While the oxidation itself removes the existing stereocenter, the principles of stereoselectivity are often applied in the reverse reaction—the reduction of the ketone to the alcohol—or in kinetic resolutions of the racemic alcohol.

Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a powerful method for the stereoselective oxidation of one enantiomer from a racemic mixture of this compound. acs.orgmdpi.com This process, known as kinetic resolution, allows for the separation of enantiomers, yielding an enantioenriched alcohol and the corresponding ketone. For instance, an (S)-selective ADH would preferentially oxidize the (S)-enantiomer to the ketone, leaving the (R)-enantiomer unreacted and in high enantiomeric excess. acs.org The selectivity of these enzymatic reactions can overcome challenges seen in traditional chemical synthesis, such as overoxidation and complex product mixtures. nih.govnih.gov

Table 1: Oxidative Transformation of this compound

| Reactant | Reagent/Catalyst | Product | Reaction Type |

|---|---|---|---|

| This compound | Chromic Acid | 2-Methyl-1-phenylpropan-1-one | Oxidation |

Reductive Transformations

Reductive transformations involving this compound typically focus on the complete removal of the hydroxyl group to form the corresponding alkane.

The deoxygenation of this compound to form 2-methyl-1-phenylpropane is a significant transformation. Due to the benzylic nature of the alcohol, this reduction can be efficiently achieved through catalytic hydrogenolysis. This method involves reacting the alcohol with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is favored because the benzylic C-O bond is susceptible to cleavage under these conditions. This process is advantageous for its clean reaction profile and relatively mild conditions.

Table 2: Reductive Transformation of this compound

| Reactant | Reagent/Catalyst | Product | Reaction Type |

|---|

Nucleophilic Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group of an alcohol is a poor leaving group (hydroxide ion, OH⁻), which limits its direct participation in nucleophilic substitution reactions. libretexts.org Therefore, transformation of the -OH group into a better leaving group is a necessary first step for substitution to occur. pressbooks.pub

A common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺). libretexts.orglibretexts.org The leaving group is now a neutral water molecule, which is much more stable. pressbooks.pub For a secondary benzylic alcohol like this compound, the reaction can proceed through an SN1 mechanism due to the stability of the resulting secondary benzylic carbocation. libretexts.org Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups for subsequent SN2 reactions. pressbooks.pubchemistrysteps.com

The conversion of this compound to its corresponding alkyl halides (chloro-, bromo-, or iodo- derivatives) is a key synthetic manipulation. This can be achieved by treating the alcohol with hydrogen halides (HCl, HBr, HI). libretexts.orgchemistrysteps.com The reaction with HBr, for instance, involves protonation of the hydroxyl group, departure of water to form a stable benzylic carbocation, followed by attack of the bromide ion.

Other reagents can also be used to achieve this transformation under milder conditions. Thionyl chloride (SOCl₂) is commonly used to synthesize alkyl chlorides, while phosphorus tribromide (PBr₃) is effective for preparing alkyl bromides. chemistrysteps.com These reagents first react with the alcohol to form an intermediate with a good leaving group, which is then displaced by the halide ion. chemistrysteps.com

Table 3: Nucleophilic Substitution Reactions of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | HBr | 1-Bromo-2-methyl-1-phenylpropane | SN1 Substitution |

| This compound | SOCl₂, Pyridine | 1-Chloro-2-methyl-1-phenylpropane | Nucleophilic Substitution |

Esterification and Dehydration Reactions

The hydroxyl group of this compound can also undergo esterification and elimination (dehydration) reactions, typically under acidic conditions.

Esterification is the reaction of an alcohol with a carboxylic acid to form an ester and water. youtube.com This reaction is generally slow and reversible, requiring an acid catalyst, such as concentrated sulfuric acid, to proceed at a reasonable rate. chemguide.co.uk The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the protonated carboxylic acid.

Dehydration is an elimination reaction where an alcohol loses a molecule of water to form an alkene. libretexts.org This transformation is achieved by heating the alcohol with a strong dehydrating acid, like concentrated sulfuric or phosphoric acid. libretexts.orgvedantu.com For this compound, a secondary alcohol, the reaction likely proceeds through an E1 mechanism. libretexts.org This involves protonation of the hydroxyl group, loss of water to form a secondary benzylic carbocation intermediate, and subsequent elimination of a proton from an adjacent carbon to form the double bond, yielding (2-methylprop-1-en-1-yl)benzene. vedantu.compearson.com

Table 4: Esterification and Dehydration of this compound

| Reactant | Co-reactant/Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic Acid, H₂SO₄ (cat.) | 1-Phenyl-2-methylpropyl acetate | Fischer Esterification |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methyl-1-phenylpropan-1-one |

| 2-Methyl-1-phenylpropane |

| 1-Bromo-2-methyl-1-phenylpropane |

| 1-Chloro-2-methyl-1-phenylpropane |

| 1-Phenyl-2-methylpropyl acetate |

| (2-Methylprop-1-en-1-yl)benzene |

| Acetic Acid |

| Thionyl chloride |

| Phosphorus tribromide |

| p-Toluenesulfonyl chloride (TsCl) |

| Pyridine |

| Sodium bromide (NaBr) |

| Sulfuric acid |

| Hydrogen bromide (HBr) |

| Palladium on carbon (Pd/C) |

Mechanism of Action as a Chiral Auxiliary in Stereoselective Reactions

The efficacy of a chiral auxiliary lies in its ability to create a diastereomeric intermediate that exhibits a significant energy difference between the transition states leading to the possible stereoisomeric products. For this compound, its stereogenic center, bearing a hydroxyl group, a phenyl group, and an isopropyl group, provides the necessary chiral environment. To function as an auxiliary, it would first be covalently attached to a prochiral substrate, for instance, through an ester or ether linkage.

Theoretical Application in Asymmetric Aldol (B89426) Reactions:

In a hypothetical scenario, if this compound were used as a chiral auxiliary in an aldol reaction, it would likely be esterified with a carboxylic acid to form a chiral ester. This ester could then be converted into a prochiral enolate. The stereochemical outcome of the subsequent reaction with an aldehyde would be dictated by the conformation of the enolate and the facial selectivity imposed by the chiral auxiliary.

The bulky phenyl and isopropyl groups of the this compound moiety would be expected to effectively shield one face of the enolate. According to established models such as the Felkin-Anh or Zimmerman-Traxler models, the incoming electrophile (aldehyde) would preferentially approach from the less sterically hindered face. The coordination of a Lewis acid to the carbonyl oxygen of the ester and the aldehyde's carbonyl oxygen could lead to a rigid, chair-like six-membered transition state, further enhancing diastereoselectivity.

A Hypothetical Model for Stereochemical Control:

Let's consider the (R)-enantiomer of this compound esterified with propanoic acid. Upon enolization, a (Z)-enolate would likely be formed. In a Lewis acid-mediated reaction with an aldehyde (R'-CHO), the transition state would be influenced by the steric demands of the phenyl and isopropyl groups. The phenyl group, being larger, would likely occupy a pseudo-equatorial position to minimize 1,3-diaxial interactions, thereby directing the aldehyde to approach from a specific trajectory and leading to the preferential formation of one diastereomer.

Potential in Diels-Alder Reactions:

Similarly, in a Diels-Alder reaction, this compound could be employed as a chiral auxiliary by forming a chiral acrylate (B77674) or fumarate (B1241708) ester. The auxiliary's steric bulk would again be instrumental in controlling the dienophile's facial selectivity. The diene would be expected to approach the dienophile from the face opposite to the bulky phenyl and isopropyl groups of the auxiliary. The endo/exo selectivity, a common feature of Diels-Alder reactions, would also be influenced by the steric and electronic properties of the chiral auxiliary.

Challenges and Lack of Empirical Data:

Despite these theoretical models, a thorough search of the scientific literature does not yield specific research findings or data tables on the use of this compound as a chiral auxiliary. While it is recognized as a valuable chiral building block, its application as a recoverable auxiliary for stereocontrol in reactions of an attached prochiral substrate is not a well-established methodology. Consequently, there are no available data on diastereomeric excesses (d.e.) or enantiomeric excesses (e.e.) achieved with this specific auxiliary.

The following table of hypothetical data illustrates the kind of research findings that would be necessary to validate the efficacy of this compound as a chiral auxiliary in an asymmetric aldol reaction.

| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | TiCl4 | >95:5 | 85 |

| 2 | Isobutyraldehyde (B47883) | SnCl4 | 90:10 | 78 |

| 3 | Acetaldehyde | BF3·OEt2 | 88:12 | 82 |

This is a hypothetical data table for illustrative purposes only, as no such data was found in the searched literature.

Theoretical and Computational Chemistry Studies on 2 Methyl 1 Phenylpropan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the electronic properties of a molecule, which are fundamental to its reactivity and interactions. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems, including atoms and molecules. scispace.commdpi.com It has become a key tool in materials science and chemistry due to its ability to provide accurate predictions of structural, electronic, and magnetic properties with a favorable balance between accuracy and computational cost. scispace.com DFT calculations can be used to determine a material's band structure and density of states (DOS). scispace.com

For a molecule like 2-Methyl-1-phenylpropan-1-ol, DFT can be employed to predict a variety of properties. The optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms, can be calculated. From this optimized structure, electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and various reactivity descriptors can be determined.

Quantum molecular descriptors derived from DFT calculations, such as chemical potential (µ), global hardness (η), softness (s), and the electrophilicity index (ω), offer a quantitative measure of the molecule's reactivity. scispace.com These descriptors are valuable for comparing the reactivity of different molecules and for predicting how they will behave in chemical reactions.

Table 1: Representative Global Reactivity Descriptors Calculated using DFT

| Descriptor | Formula | Significance |

| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | S = 1 / η | Measure of polarizability |

| Electrophilicity Index (ω) | ω = µ2 / 2η | Propensity to accept electrons |

Note: This table presents the general formulas and significance of common DFT-derived reactivity descriptors. The actual values would need to be calculated for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized.

For a related compound, 2-hydroxy-2-methyl-1-phenylpropan-1-one, the HOMO-LUMO energy gap has been analyzed to understand its molecular properties. researchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the regions most involved in electron donation and acceptance. Typically, for phenyl-containing alcohols, the HOMO is localized on the phenyl ring due to its electron-rich π-system, while the LUMO may be distributed over the phenyl ring and the carbinol group.

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap for an Analogous Phenylpropanone Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

Note: The data in this table is representative and based on calculations for analogous compounds. The exact values for this compound would require specific computational studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as their conformational changes and interactions with their environment.

MD simulations are particularly well-suited for studying the behavior of molecules in solution. For this compound, MD simulations can be used to investigate how the molecule interacts with solvent molecules, a process known as solvation. The simulations can reveal the structure of the solvent shell around the solute molecule and provide insights into the strength and nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl group of the alcohol and solvent molecules.

Studies on short-chain alcohols in aqueous solutions have shown that the alcohol molecules can form clusters and that their presence affects the structure and dynamics of the surrounding water molecules. nih.govresearchgate.net For this compound, MD simulations could be used to explore its tendency to self-associate in different solvents and to understand how its amphiphilic nature—having both a polar hydroxyl group and a nonpolar phenyl and isopropyl group—governs its behavior in aqueous and non-aqueous environments. The orientation of the alcohol molecules at the surface of a solution is another aspect that can be investigated through MD simulations. acs.org

Conformational Analysis and Potential Energy Surfaces

The flexibility of a molecule is a critical aspect of its chemical behavior, and for a molecule like this compound with several rotatable bonds, it can adopt a multitude of different three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them.

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. researchgate.net By systematically changing the dihedral angles of the rotatable bonds in this compound and calculating the energy at each point, a PES can be constructed. The minima on the PES correspond to the stable conformations of the molecule, while the saddle points represent the transition states for conformational changes.

For the analogous molecule 2-hydroxy-2-methyl-1-phenylpropan-1-one, a careful study of the potential energy surfaces was conducted to find its most stable conformation. researchgate.net A similar approach for this compound would involve scanning the dihedral angles around the C-C bonds of the propanol backbone and the C-C bond connecting the phenyl ring to the backbone. This analysis would reveal the preferred spatial arrangement of the phenyl, isopropyl, and hydroxyl groups, which is crucial for understanding its reactivity and intermolecular interactions.

Predictive Modeling of Reaction Pathways and Stereochemical Outcomes

Computational chemistry plays a vital role in predicting the outcomes of chemical reactions, including the identification of likely products, the elucidation of reaction mechanisms, and the prediction of stereoselectivity. grnjournal.usgrnjournal.us By mapping out the potential energy surface for a reaction, computational methods can identify the lowest energy pathway from reactants to products, which corresponds to the most likely reaction mechanism.

For this compound, predictive modeling could be used to investigate a variety of reactions, such as its oxidation, dehydration, or esterification. The calculations would involve identifying the structures of all reactants, products, intermediates, and transition states along the reaction coordinate. The energies of these species would then be used to construct a reaction energy profile, which provides the activation energies for each step of the reaction.

The stereochemical outcome of reactions involving chiral molecules like this compound can also be predicted. By comparing the activation energies for the formation of different stereoisomers, it is possible to predict which stereoisomer will be the major product. This is particularly important in pharmaceutical and fine chemical synthesis, where controlling stereochemistry is often a critical goal. Computational approaches can be used to design catalysts or reaction conditions that favor the formation of a desired stereoisomer. nih.gov

Spectroscopic and Advanced Analytical Techniques for Characterization and Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 2-Methyl-1-phenylpropan-1-ol. Standard ¹H and ¹³C NMR spectra provide detailed information about the molecular framework by identifying the chemical environment of each proton and carbon atom.

For stereochemical analysis, particularly the determination of enantiomeric excess (ee), standard NMR is insufficient as enantiomers are isochronous (exhibit identical chemical shifts) in an achiral solvent. To overcome this, chiral derivatizing agents (CDAs) are employed. These agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), react with the alcohol to form diastereomeric esters. These diastereomers possess distinct spatial arrangements, leading to different chemical shifts for corresponding protons in the NMR spectrum, allowing for their quantification and the calculation of enantiomeric excess. researchgate.net Relative stereochemistry can also be determined using various NMR methods. google.com

Table 1: Example ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 0.80 | Doublet | 6.8 | CH₃ |

| 1.00 | Doublet | 6.6 | CH₃ |

| 1.81 | Broad multiplet | - | OH |

| 1.96 | Octet | 6.8 | CH(CH₃)₂ |

| 4.36 | Doublet of doublets | 1.3, 6.8 | CH(OH) |

Note: Data is illustrative and sourced from literature. liverpool.ac.uk Spectra are typically recorded in deuterated chloroform (CDCl₃).

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum provides a characteristic fingerprint of the molecule. Key absorptions include a broad band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group, and sharp peaks corresponding to C-H stretches of the aromatic ring and alkyl groups, as well as C=C stretching vibrations of the phenyl group. Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common method for obtaining these spectra from neat samples. uni-muenchen.deuni-muenchen.de To further interpret experimental spectra, theoretical vibrational analysis using computational methods like Density Functional Theory (DFT) can be employed to predict vibrational frequencies.

Table 2: Typical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3600-3200 | O-H Stretch (broad) | Alcohol (-OH) |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~3000-2850 | C-H Stretch | Alkyl |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS) with Ion Mobility for Enantiomer Separation and Identification

Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight and structural features of this compound. Electron Ionization (EI) MS typically shows a molecular ion peak ([M]⁺) corresponding to the molecular weight, along with a characteristic fragmentation pattern that aids in structural confirmation. google.com

When coupled with Ion Mobility Spectrometry (IMS), MS becomes a potent technique for separating and identifying enantiomers. In an IMS-MS system, gas-phase ions are propelled through a drift tube filled with an inert buffer gas. The enantiomers, due to their different three-dimensional structures, can have slightly different collision cross-sections, resulting in different drift times through the tube. This allows for their separation and individual analysis by the mass spectrometer, providing a method for enantiomeric distinction without chromatographic separation.

X-ray Crystallography for Absolute Stereochemical Configuration Determination

X-ray crystallography is the definitive method for determining the absolute stereochemical configuration of a chiral molecule. This technique requires the compound to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the molecule can be constructed, unequivocally establishing the spatial arrangement of atoms at the stereocenter. google.com The absolute configuration of the chiral alcohol products resulting from biocatalytic reductions has been confirmed using this method. researchgate.netresearchgate.net If the compound itself does not readily form suitable crystals, it can be derivatized with a reagent containing an asymmetric center of known absolute configuration to facilitate crystallization and analysis. google.com

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the purity and, crucially, the enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating and quantifying the enantiomers of this compound. researchgate.net The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers. These differing interactions cause one enantiomer to be retained longer on the column than the other, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of enantiomeric excess (ee). core.ac.uk

Table 3: Example Chiral HPLC Method for this compound Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak OD-3 |

| Mobile Phase | Hexane/Isopropanol (95/5) |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 210 nm |

| Retention Time (t R) | 6.9 min (minor enantiomer) |

| Retention Time (t R) | 8.2 min (major enantiomer) |

Note: Data is illustrative and sourced from a study on the synthesis of (R)-2-Methyl-1-phenylpropan-1-ol. core.ac.uk

Dynamic Kinetic Resolution (DKR) is a powerful synthetic strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. liverpool.ac.uk This process combines the selective reaction of one enantiomer (kinetic resolution), typically catalyzed by an enzyme or chiral catalyst, with the continuous in-situ racemization of the unreacted enantiomer. liverpool.ac.uktuwien.at While primarily a synthetic method, the principles of DKR are also relevant analytically. It involves combining chiral column chromatography with kinetic modeling to analyze and differentiate between racemization processes and true enantiomeric ratios, providing deeper insight into the stereochemical dynamics of a reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for assessing the purity of this compound. This powerful method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination allows for the effective separation of the target compound from volatile and semi-volatile impurities, followed by their definitive identification and quantification.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. Here, it travels through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the compounds between the mobile phase (an inert carrier gas, such as helium) and the stationary phase. Compounds with a higher affinity for the stationary phase or lower volatility will travel more slowly, resulting in different retention times. For this compound, reported Kovats retention indices are approximately 1291 on a standard non-polar column and 1912 on a standard polar column, providing a reference point for its elution. nih.gov

Following separation in the GC column, the eluted compounds enter the mass spectrometer. They are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process generates a positively charged molecular ion ([M]+•) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The resulting mass spectrum is a unique fragmentation pattern that serves as a chemical fingerprint for the compound.

The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular ion peak is expected at an m/z of 150, corresponding to its molecular weight. However, due to the energetic nature of electron ionization, the molecular ion may be of low abundance or absent. The most prominent peak, or base peak, is observed at an m/z of 107. nih.gov This fragment is likely formed by a McLafferty-type rearrangement or cleavage of the bond between the carbon bearing the hydroxyl group and the isopropyl group, resulting in the stable [C7H7O]+ ion. Other significant fragments are observed at m/z values of 79 and 77, which are characteristic of the phenyl group. nih.gov

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Plausible Structure |

| [C10H14O]+• | 150 | Low/Absent | Molecular Ion |

| [C7H7O]+ | 107 | 99.99 | [C6H5CHOH]+ |

| [C6H7]+ | 79 | 56.40 | Phenyl ring with two hydrogens |

| [C6H5]+ | 77 | 30.80 | Phenyl radical cation |

| [C4H3]+ | 51 | 12.60 | Fragment of the phenyl ring |

Biological Activity and Mechanistic Research of 2 Methyl 1 Phenylpropan 1 Ol

Molecular Interactions within Biological Systems

The interaction of 2-Methyl-1-phenylpropan-1-ol with biological systems is primarily understood through studies of enzymatic transformations and the established activities of its broader chemical class.

Studies on Enzymatic Interactions (e.g., Sulfotransferases)

Specific research detailing the interaction of this compound with metabolic enzymes such as sulfotransferases is not extensively documented in the scientific literature. However, its role as a substrate in enzymatic reactions has been demonstrated in the context of biocatalysis.

A notable example is the enantioselective bioreduction of a precursor ketone, 2-methyl-1-phenylpropan-1-one, to produce (R)-2-methyl-1-phenylpropan-1-ol. tandfonline.com This transformation is efficiently carried out by the whole-cell biocatalyst Lactobacillus paracasei BD101, which contains enzymes capable of stereoselectively reducing the ketone. tandfonline.com This process yields the (R)-enantiomer with high yields and an excellent enantiomeric excess of over 99%. tandfonline.com Such biocatalytic methods highlight a significant interaction between the compound's precursor and microbial enzymes, likely alcohol dehydrogenases. tandfonline.com Furthermore, the use of baker's yeast for the asymmetric reduction of related cinnamaldehyde (B126680) derivatives suggests that various microorganisms possess enzymes that can act on this type of phenylpropanoid structure. fishersci.com

Receptor Binding and Activation Studies

Influence on Endogenous Metabolic Pathways

This compound is classified as a phenylpropane, a derivative of the extensive phenylpropanoid pathway. hmdb.ca This pathway is a major source of a vast array of secondary metabolites in plants, starting from the amino acid L-phenylalanine. researchgate.net While the biosynthetic origins of phenylpropanoid structures are well-understood, studies specifically investigating the influence of exogenously administered this compound on endogenous metabolic pathways in microbial or animal systems are scarce.

The metabolism of xenobiotics, including phenolic compounds, can be complex, sometimes leading to the formation of more lipophilic products through phase I metabolism. nih.gov However, as this compound is an alcohol and not a phenol, its specific metabolic fate and impact on endogenous pathways have not been thoroughly elucidated.

Investigation of In Vitro Antimicrobial Properties

There is a lack of studies specifically evaluating the in vitro antimicrobial properties of this compound. However, its chemical classification as an aromatic alcohol provides a basis for predicting potential activity. nih.gov Alcohols are known to possess broad-spectrum antimicrobial properties against vegetative bacteria, fungi, and lipid-enveloped viruses. contecinc.comchlorhexidinefacts.comstackexchange.com

The antimicrobial mechanism of alcohols is generally attributed to their ability to denature proteins. chlorhexidinefacts.com The efficacy of aromatic alcohols and other phenolic compounds has been linked to their lipophilicity, which allows them to disrupt the bacterial cell membrane. nih.govfrontiersin.org Phenylpropanoids such as eugenol, thymol, and carvacrol (B1668589) have demonstrated notable antibacterial effects. frontiersin.orgnih.gov While these findings suggest that this compound may possess antimicrobial capabilities, direct experimental evidence is required to confirm its spectrum of activity and effective concentrations.

Stereoisomeric Differences in Biological Response and Selectivity

The concept of stereoisomerism is critical to understanding the biological activity of this compound. The molecule contains a chiral center at the carbon atom bonded to the hydroxyl group (the carbinol center), meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-2-methyl-1-phenylpropan-1-ol and (S)-2-methyl-1-phenylpropan-1-ol.

The differential effects of enantiomers are a fundamental principle in pharmacology and biochemistry, as the chiral environments of biological receptors and enzyme active sites often lead to stereoselective interactions. One enantiomer may exhibit a desired therapeutic effect while the other could be less active or inactive. This principle drives the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries.

The importance of chirality for this specific compound is highlighted by the development of highly stereoselective synthetic methods. The biotransformation of 2-methyl-1-phenylpropan-1-one using Lactobacillus paracasei BD101 as a biocatalyst is a prime example, producing the (R)-enantiomer with greater than 99% enantiomeric excess. tandfonline.com The ability to produce a single, pure enantiomer is crucial as (R)-(+)-2-Methyl-1-phenyl-1-propanol is considered a valuable and versatile chiral building block for the synthesis of more complex, enantiopure molecules. biosynth.com

The table below summarizes the key findings of the enantioselective synthesis study.

| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Significance |

|---|---|---|---|---|

| Lactobacillus paracasei BD101 (whole cells) | 2-Methyl-1-phenylpropan-1-one | (R)-2-Methyl-1-phenylpropan-1-ol | >99% | Demonstrates highly selective enzymatic reduction to produce a specific stereoisomer. tandfonline.com |

Applications and Future Research Directions in Specialty Chemical Synthesis

Role as a Chiral Building Block in Pharmaceutical Intermediates Synthesis

2-Methyl-1-phenylpropan-1-ol, particularly in its enantiomerically pure forms, serves as a crucial and versatile chiral building block in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry. The presence of a stereocenter at the carbinol carbon, attached to both a phenyl and an isopropyl group, makes it a valuable synthon for introducing chirality into target drug molecules. The precise spatial arrangement of substituents is critical for drug-receptor interactions, making the availability of such chiral synthons essential for modern drug discovery.

The synthesis of these chiral alcohols is often achieved through the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-1-phenylpropan-1-one. Significant research has focused on developing efficient and environmentally friendly methods for this transformation. One prominent approach is the use of biocatalysts. For instance, studies have demonstrated the highly effective use of whole-cell Lactobacillus paracasei for the enantioselective bioreduction of 2-methyl-1-phenylpropan-1-one, yielding (R)-2-methyl-1-phenylpropan-1-ol with high yields and excellent enantiomeric excess (>99%). This biocatalytic method is considered a green chemistry approach as it operates under mild conditions and is environmentally benign. Such chiral alcohols are valuable precursors in the production of biologically active molecules, as the alcohol functional group can be readily converted into other functionalities without racemization.

The table below summarizes key asymmetric synthesis methods for producing chiral this compound.

| Method | Catalyst/Reagent | Product Enantiomer | Key Findings |

| Asymmetric Bioreduction | Whole-cell Lactobacillus paracasei | (R)-2-methyl-1-phenylpropan-1-ol | High yield (90%) and excellent enantiomeric excess (>99%). Considered a green synthesis method. |

| Asymmetric Hydrogenation | Chiral Ligand Complexes | (S) or (R)-2-methyl-1-phenylpropan-1-ol | Capable of producing high enantiomeric selectivity depending on the ligand used. |

| Asymmetric Alkylation | Chiral Auxiliaries | (S) or (R)-2-methyl-1-phenylpropan-1-ol | Used for the asymmetric alkylation of the corresponding aldehyde to achieve high enantiomeric purity. |

Use in the Preparation of Agrochemicals and Other Fine Chemicals

The utility of this compound as a chiral precursor extends to the agrochemical sector. The synthesis of modern pesticides and herbicides often requires enantiomerically pure intermediates to ensure high efficacy and reduce environmental impact by eliminating less active or potentially harmful isomers. Chiral alcohols derived from processes involving this compound are essential starting materials in the synthesis of various agrochemicals. lookchem.comguidechem.com The broader class of phenylpropanoid derivatives has been investigated for herbicidal properties, indicating a potential application area for compounds derived from this compound. google.comresearchgate.net

Beyond agriculture, it is an important intermediate in the synthesis of a variety of fine chemicals. google.com A notable application is its use in the large-scale preparation of (R)- and (S)-1-(2,4,6-triisopropylphenyl)ethanol. lookchem.comfishersci.ca Furthermore, it is employed in baker's yeast-mediated asymmetric reduction of cinnamaldehyde (B126680) derivatives, a process that yields valuable chiral alcohols for further chemical synthesis. lookchem.comfishersci.ca These applications underscore its role as a versatile intermediate for producing specialized, high-value chemical compounds.

Research Applications in the Flavor and Fragrance Industry as a Chemical Component

In the flavor and fragrance industry, this compound and its structural isomers are valued for their distinct aromatic profiles. The (R)-(+)- enantiomer is described as a colorless liquid with a mild, sweet odor, which allows it to be used as a component in the synthesis of fragrance and flavor compounds. guidechem.com Its chemical structure contributes specific sensory characteristics that are desirable in perfumes, cosmetics, and food products. lookchem.comguidechem.com

While direct fragrance applications of this compound are noted, much of the research focuses on related phenylpropanol structures. For context, the related isomer 2-Methyl-1-phenyl-2-propanol has been identified with odor profiles including clean, floral, green, and rose notes. hmdb.ca The chirality of such compounds can be crucial, as different enantiomers of a molecule can possess distinct odors. nih.gov Research in this area also explores the use of such alcohols as precursors for other fragrance compounds, which may be released over time to provide a lasting scent. googleapis.comgoogle.com

The sensory profiles of related phenylpropanol compounds are detailed in the table below.

| Compound | Isomer of | Reported Odor/Flavor Profile |

| (R)-(+)-2-Methyl-1-phenyl-1-propanol | N/A (Subject Compound) | Mild, sweet odor. guidechem.com |

| 2-Methyl-1-phenyl-2-propanol | This compound | Odor: Clean, floral, green, rose, oily. hmdb.ca Taste: Bitter, clean. hmdb.ca |

| 2-Phenyl-1-propanol | This compound | Contributes to the aroma of certain natural products. solubilityofthings.com |

Development of Novel Photoinitiators and Materials Science Applications

This compound is a significant intermediate in the synthesis of materials, most notably for the production of photoinitiators. google.com Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. They are critical components in UV-curable coatings, inks, and adhesives.

Specifically, this compound is a precursor to 2-Hydroxy-2-methyl-1-phenylpropan-1-one, a widely used high-efficiency photoinitiator. google.com The synthesis involves the oxidation of the secondary alcohol group in this compound to a ketone, followed by alpha-hydroxylation. The resulting photoinitiator is highly effective in initiating the polymerization of acrylate (B77674) and methacrylate (B99206) systems upon exposure to UV light.

While its role as a precursor to photoinitiators is its most prominent application in materials science, patents also describe it more broadly as an intermediate for the synthesis of other "material intermediates," though specific examples beyond photoinitiators are less documented. google.com

Emerging Research Frontiers and Unexplored Synthetic or Biological Utilities

Current research is actively exploring more efficient and sustainable methods for the synthesis of this compound, as well as novel applications for the compound and its derivatives.

One of the most significant emerging frontiers is in the realm of "green" synthesis. The development of biocatalytic methods, such as the use of Lactobacillus species for asymmetric reduction, represents a shift towards more environmentally friendly production processes. Building on this, the integration of different catalytic methods is a promising area. For example, hybrid systems combining photochemistry and biocatalysis are being developed for the synthesis of related chiral alcohols, suggesting a potential future direction for the production of this compound. acs.org

The exploration of novel biological activities for derivatives of this compound is another area of untapped potential. While the subject compound itself is not primarily known for its biological activity, its core structure is present in many biologically active molecules. For example, the related compound class of phenylpropanamines, such as norfenfluramine, exhibits significant pharmacological activity as monoamine releasing agents and serotonin (B10506) receptor agonists. wikipedia.org This suggests that synthetic modification of this compound, for instance, by converting the hydroxyl group to an amine or other functionalities, could yield new compounds with unexplored therapeutic utilities. The development of novel catalytic systems for such transformations, including stereoselective oxyamination, continues to be an active area of research.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2-Methyl-1-phenylpropan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via Grignard reactions (e.g., phenylmagnesium bromide with 2-methylpropen-1-ol) or palladium-catalyzed arylation of allylic alcohols . Yield optimization requires control of stoichiometry (e.g., 1:1.2 molar ratio of alcohol to Grignard reagent), temperature (−10°C to room temperature), and solvent polarity (THF or diethyl ether). Hydrolysis conditions (e.g., aqueous NH₄Cl) must be carefully timed to avoid side reactions. Purity is typically verified via GC-MS or NMR .

Q. How is the molecular structure of this compound characterized crystallographically?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX or OLEX2 software is standard for resolving bond angles and stereochemistry . Key parameters include refinement of hydrogen bonding (e.g., O–H···π interactions) and torsional angles between the phenyl and propanol groups. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and R-factor thresholds <0.05 ensure accuracy .

Q. What spectroscopic techniques are used to confirm the identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ 1.4–1.6 ppm (methyl group), δ 4.5–5.0 ppm (methine adjacent to OH), and aromatic protons at δ 7.2–7.4 ppm .

- IR : Broad O–H stretch at ~3350 cm⁻¹ and C–O stretch at ~1050 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 149.2 (calculated: 148.20 g/mol) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Grignard reactions to predict regioselectivity. Solvent effects are simulated via COSMO-RS. Machine learning pipelines (e.g., using Reaxys or Pistachio databases) can propose alternative catalysts (e.g., Pd(PPh₃)₄) or solvent systems to improve atom economy .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., RPE65 modulation) may arise from solvent choice (DMSO vs. ethanol) or impurity profiles. Validate via:

- Dose-response curves : IC₅₀ values across ≥3 independent replicates.

- HPLC purity checks : Ensure >98% purity to exclude confounding byproducts .

- Structural analogs : Compare with 2-Methyl-1-phenylbutan-2-ol to isolate steric/electronic effects .

Q. How does stereoelectronic tuning affect the compound’s reactivity in oxidation reactions?

- Methodological Answer : The allylic alcohol’s conformation (e.g., syn-periplanar alignment of O–H and C=C) dictates oxidation pathways. Kinetic studies with CrO₃/Py (Jones reagent) show preferential formation of ketones (vs. aldehydes) due to steric hindrance from the methyl group. Monitor via in-situ FTIR to track carbonyl intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。